17α-雌二醇 17-戊酸酯

描述

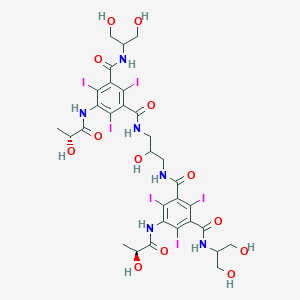

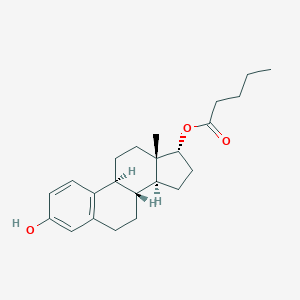

17alpha-Estradiol 17-Valerate is a derivative of estradiol, a naturally occurring estrogen. While estradiol itself is a potent estrogenic hormone, its 17alpha isomer is generally considered less active due to its lower affinity for estrogen receptors. However, recent studies have challenged this view, suggesting that 17alpha-estradiol may have significant biological effects, particularly in the brain, where it has been shown to be neuroprotective and to influence spatial memory and hippocampal-dependent synaptic plasticity . Additionally, 17alpha-estradiol has been found to induce rapid spine synapse formation in the hippocampus, which may contribute to the enhancement of spatial mnemonic processing .

Synthesis Analysis

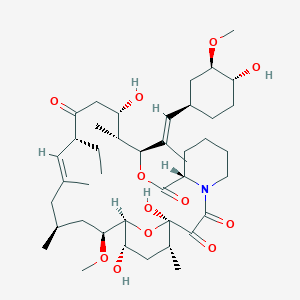

The synthesis of 17alpha-estradiol derivatives, such as 17alpha-E-(trifluoromethylphenyl)vinyl estradiols, has been explored to develop novel ligands for the estrogen receptor. These studies demonstrate that modifications at the 17alpha-position of estradiol are tolerated by the estrogen receptor and can elicit agonist responses in vivo, although the effects are sensitive to the physicochemical properties of the modifications .

Molecular Structure Analysis

The molecular structure of 17alpha-estradiol has been studied using high-accuracy X-ray data and topological analysis based on Bader's QTAIM theory. The study revealed superstructural ordering and provided insights into the electronic properties and chemical bonding of the molecule. The electrostatic potential of 17alpha-estradiol was compared with that of more potent estrogens, and the relative binding affinities were discussed in terms of the observed potentials .

Chemical Reactions Analysis

The photodegradation of steroid hormones, including 17alpha-estradiol, has been investigated in aqueous solutions. The study found that upon irradiation, primary and secondary photoproducts were formed, corresponding to hydroxylated phenolic- or quinone-type compounds. This suggests that 17alpha-estradiol can undergo significant chemical transformations upon exposure to light, which may have implications for its environmental persistence and activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol derivatives, such as Estradiol 17β valerate, have been studied through vibrational and conformational analysis. These studies have shown that temperature-driven phase transitions can result from the reorientation of the valerate chain, affecting molecular torsional angles and hydrogen bond patterns. Such transitions can be monitored using vibrational spectroscopy and are correlated with changes in the dihedral angles of the molecule .

科学研究应用

环境影响和水生生物

- 17α-雌二醇及其异构体已在水生环境中被检测到,并且已知会影响水生生物。例如,17α-雌二醇在硬骨鱼中表现出雌激素效力,并影响了日本青鳉的肝脏中的基因表达,表明对水生生态系统有潜在影响 (Huang 等人,2010).

生物学和神经学效应

- 研究表明,17α-雌二醇可以作为一种弱雌激素激动剂和拮抗剂,影响子宫生理和肌肉松弛。它还影响子宫收缩活动,突出了其在理解子宫生理和状况方面的潜在应用 (Perusquía 和 Navarrete,2005).

- 在神经学中,17α-雌二醇已被证明可以诱导海马突触连接的快速变化,并可能有助于增强空间记忆处理。这表明在神经退行性疾病治疗和理解认知功能方面具有潜在应用 (MacLusky 等人,2005).

- 此外,在脑损伤早期模型中发现 17α-雌二醇具有神经保护作用,这可能对开发影响脑发育的疾病的治疗方法有影响 (McClean 和 Nuñez,2008).

环境降解和处理

- 研究已经记录了雌激素激素(如 17α-雌二醇)在土壤中的降解动力学,这对于了解这些化合物的环境归宿及其对生态系统的潜在影响至关重要。这些知识对于制定减轻雌激素化合物对环境影响的策略至关重要 (Xuan 等人,2008).

雌激素活性分析

- 了解 17α-雌二醇等化合物的雌激素活性对于评估其潜在健康风险和生态影响至关重要。分析河水中的雌激素活性并确定主要贡献者可以指导环境监测和污染控制措施 (Rao 等人,2013).

安全和危害

未来方向

Future studies will be needed to confirm that 17alpha-Estradiol acts predominantly through ERα in a cell-type-specific manner in the liver and hypothalamus to modulate systemic metabolic homeostasis . It is also imperative to determine if ERα exclusively modulates the lifespan-extending effects of 17alpha-Estradiol in male mice .

属性

IUPAC Name |

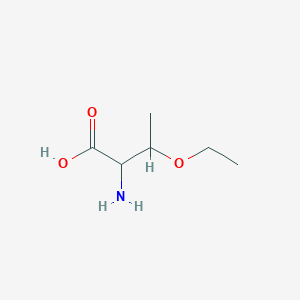

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPBGGWRJCQGY-VZWAGXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701207240 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

CAS RN |

182624-54-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182624-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

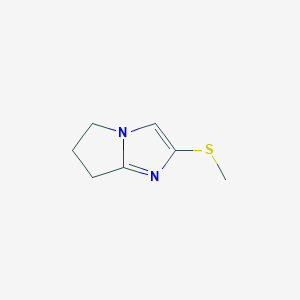

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)